molecular formula C6H11N5O B13077094 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide

Cat. No.: B13077094
M. Wt: 169.19 g/mol
InChI Key: BIYVIYIYHCFGSH-UHFFFAOYSA-N
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Description

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its diverse biological activities and is commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide can be achieved through multiple synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring under microwave irradiation .

Chemical Reactions Analysis

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein interactions. In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents . In the industrial sector, it is utilized in the development of new materials and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can act as a competitive inhibitor of enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C6H11N5O/c1-4(5(12)8-2)11-3-9-6(7)10-11/h3-4H,1-2H3,(H2,7,10)(H,8,12)

InChI Key

BIYVIYIYHCFGSH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)N1C=NC(=N1)N

Origin of Product

United States

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